molecular formula C6H3ClF2N2O2 B3213549 2-Chloro-3,4-difluoro-6-nitroaniline CAS No. 112062-56-3

2-Chloro-3,4-difluoro-6-nitroaniline

Cat. No. B3213549
CAS RN: 112062-56-3
M. Wt: 208.55 g/mol
InChI Key: WHQYKINILGECHL-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoro-6-nitroaniline (CDNA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CDNA is a yellow crystalline solid that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluoro-6-nitroaniline depends on its application. In cancer cells, 2-Chloro-3,4-difluoro-6-nitroaniline induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in programmed cell death. 2-Chloro-3,4-difluoro-6-nitroaniline also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases (CDKs) and cyclins. In inflammation, 2-Chloro-3,4-difluoro-6-nitroaniline reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In weeds, 2-Chloro-3,4-difluoro-6-nitroaniline inhibits the electron transport chain in chloroplasts, which leads to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
2-Chloro-3,4-difluoro-6-nitroaniline has been found to have both biochemical and physiological effects. In cancer cells, 2-Chloro-3,4-difluoro-6-nitroaniline induces DNA damage and inhibits DNA synthesis. 2-Chloro-3,4-difluoro-6-nitroaniline also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammation, 2-Chloro-3,4-difluoro-6-nitroaniline reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in inflammation. In weeds, 2-Chloro-3,4-difluoro-6-nitroaniline inhibits the production of ATP, which leads to a decrease in energy production and ultimately cell death.

Advantages and Limitations for Lab Experiments

2-Chloro-3,4-difluoro-6-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Chloro-3,4-difluoro-6-nitroaniline is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, 2-Chloro-3,4-difluoro-6-nitroaniline has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. 2-Chloro-3,4-difluoro-6-nitroaniline is also expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-Chloro-3,4-difluoro-6-nitroaniline. In medicine, 2-Chloro-3,4-difluoro-6-nitroaniline could be further studied for its potential use in combination therapy with other anti-cancer drugs. 2-Chloro-3,4-difluoro-6-nitroaniline could also be studied for its potential use in the treatment of other diseases such as autoimmune disorders. In agriculture, 2-Chloro-3,4-difluoro-6-nitroaniline could be further studied for its potential use as a herbicide and for its effects on non-target organisms. In material science, 2-Chloro-3,4-difluoro-6-nitroaniline could be studied for its potential use in the synthesis of new materials with unique properties. Overall, the study of 2-Chloro-3,4-difluoro-6-nitroaniline has the potential to lead to new discoveries and advancements in various fields.

Scientific Research Applications

2-Chloro-3,4-difluoro-6-nitroaniline has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Chloro-3,4-difluoro-6-nitroaniline has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 2-Chloro-3,4-difluoro-6-nitroaniline has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. In agriculture, 2-Chloro-3,4-difluoro-6-nitroaniline has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, 2-Chloro-3,4-difluoro-6-nitroaniline has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

2-chloro-3,4-difluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYKINILGECHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-3,4-difluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 4,5-difluoro-2-nitroaniline (500 mg, 2.87 mmol) in DMF (16 mL) under N2 was added N-chlorosuccinimide (401 mg, 3.00 mmol) in DMF. The reaction was allowed to stir 48 h. The solution was then poured into 75 mL H2O. the cloudy orange suspension which formed was then extracted with 4×25 mL of methylene chloride. The combined organic extracts were washed with 5×20 mL of H2O and 25 mL sat'd NaCl solution. The organic phase was dried (MgSO4) and the drying agent removed by vacuum filtration. The solvent was rotary evaporated to yield a yellow orange oil which crystallized on standing. 1H NMR showed this solid to be mixture of chlorinated product and starting material. The mixture was separated by flash chromatography (silica gel, 3:1 hexanes:ethyl acetate) to yield 162 mg of a yellow crystalline solid (27%). 1H NMR (CDCl3) δ 6.60 (br s, 2H, NH2), 8.00 (m, 1H, H-5). There was 17% starting material contamination by NMR.
Quantity
500 mg
Type
reactant
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401 mg
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reactant
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16 mL
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solvent
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0 (± 1) mol
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solvent
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75 mL
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reactant
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Synthesis routes and methods II

Procedure details

Into a solution of 4,5-difluoro-2-nitroaniline (20 g) in acetic acid (200 ml) was boubled chlorine gas at 13° to 15° C. during 45 minutes. The reaction mixture was poured into ice water (500 ml) and extracted with dichloromethane. The organic layer was washed with 6% aqueous sodium carbonate and with water successively, dried over anhydrous sodium sulfate and then concentrated. The residue was purified with silica gel chromatography eluting with dichloromethane-n-hexane (1:4) and further recrystallized from hexane to give the title compound (2.91 g) as yellow needles, mp 86°-88° C.
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
Quantity
500 mL
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reactant
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200 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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